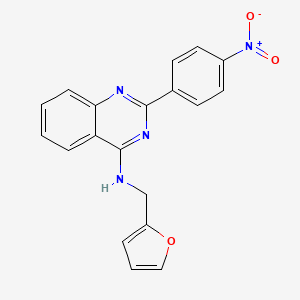

![molecular formula C21H29N5O B5547211 N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, closely related to the target compound, can be achieved using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. This process utilizes catalysts like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).

Molecular Structure Analysis

The molecular structure of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, which are structurally similar to the target compound, shows effective conformations, particularly between the n-pyridine rings and the bridging cyclohexane rings. Theoretical structures confirm the orthogonal arrangement of the pyridine residues to the plane through the bridging methylene groups (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

The title compound's derivatives undergo various chemical reactions, including iodine-mediated cyclization, which can result in the formation of imidazo[1,5-a]pyridine-1-ylalkylalcohols (Murai et al., 2012). Additionally, a gold-catalyzed formal [3 + 2]-dipolar cycloaddition reaction can be used to synthesize imidazo-fused heteroaromatics (Garzón & Davies, 2014).

Physical Properties Analysis

The physical properties of these compounds can be characterized by various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. For instance, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, a compound similar in structure to the target compound, has been thoroughly characterized using these methods (Özdemir, Dayan, & Demirmen, 2016).

Chemical Properties Analysis

The chemical properties of the imidazo[1,2-a]pyridine derivatives are versatile, as evidenced by their use in the synthesis of various functionalized compounds. For example, 3-formyl imidazo[1,2-a]pyridines can be synthesized using Cu-catalyzed oxidative conditions, showcasing the broad substrate scope and functional group tolerance of these compounds (Rao, Mai, & Song, 2017).

科学的研究の応用

Synthesis of Imidazo[1,2-a]pyridine Derivatives

N-Cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine and its derivatives have been synthesized through various methods, showcasing the compound's versatility in organic chemistry. For instance, one study demonstrated the solvent-free synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts at room temperature (Ghorbani‐Vaghei & Amiri, 2014).

Catalysis and Organic Reactions

Another study explored a gold-catalyzed formal [3 + 2]-dipolar cycloaddition using pyridinium N-(heteroaryl)aminides, providing convergent and regioselective access to five types of imidazo-fused heteroaromatics. This efficient transformation accommodated significant structural variation around the aminide, ynamide, or indolyl-alkyne reactants and tolerated sensitive functional groups (Garzón & Davies, 2014).

Anticancer Activity

Research into the potential medicinal applications of derivatives has revealed that certain compounds exhibit anticancer activity. For example, the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, followed by evaluation for anticancer activity, identified compounds with good efficacy against various cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Kumar et al., 2013).

特性

IUPAC Name |

[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O/c1-25(17-6-3-2-4-7-17)20-18(8-5-11-24-20)21(27)26-14-9-16(10-15-26)19-22-12-13-23-19/h5,8,11-13,16-17H,2-4,6-7,9-10,14-15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOBTTOBNHTMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3CCC(CC3)C4=NC=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)